molecular formula C15H15FN2OS B5821017 N-(4-fluorobenzyl)-N'-(3-methoxyphenyl)thiourea

N-(4-fluorobenzyl)-N'-(3-methoxyphenyl)thiourea

Cat. No. B5821017
M. Wt: 290.4 g/mol
InChI Key: BVHKWCWVXKXUEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-fluorobenzyl)-N'-(3-methoxyphenyl)thiourea, also known as FBMT, is a synthetic compound that belongs to the class of thiourea derivatives. It has gained significant attention from the scientific community due to its potential therapeutic applications in various fields, including cancer treatment, neuroprotection, and anti-inflammatory therapy. In

Mechanism of Action

The exact mechanism of action of N-(4-fluorobenzyl)-N'-(3-methoxyphenyl)thiourea is not fully understood. However, studies have suggested that N-(4-fluorobenzyl)-N'-(3-methoxyphenyl)thiourea exerts its anti-cancer effects by inhibiting the Akt/mTOR signaling pathway, which is involved in cell growth and proliferation. N-(4-fluorobenzyl)-N'-(3-methoxyphenyl)thiourea also induces cell cycle arrest and apoptosis by upregulating the expression of pro-apoptotic proteins and downregulating the expression of anti-apoptotic proteins. In Parkinson's disease, N-(4-fluorobenzyl)-N'-(3-methoxyphenyl)thiourea protects dopaminergic neurons by reducing oxidative stress and inflammation. N-(4-fluorobenzyl)-N'-(3-methoxyphenyl)thiourea also inhibits the activation of microglia, which are involved in neuroinflammation.
Biochemical and Physiological Effects:
N-(4-fluorobenzyl)-N'-(3-methoxyphenyl)thiourea has been shown to have various biochemical and physiological effects. In breast cancer cells, N-(4-fluorobenzyl)-N'-(3-methoxyphenyl)thiourea inhibits cell growth and proliferation by inducing cell cycle arrest and apoptosis. N-(4-fluorobenzyl)-N'-(3-methoxyphenyl)thiourea also reduces the expression of cyclin D1 and cyclin-dependent kinase 4 (CDK4), which are involved in cell cycle progression. In Parkinson's disease, N-(4-fluorobenzyl)-N'-(3-methoxyphenyl)thiourea protects dopaminergic neurons by reducing oxidative stress and inflammation. N-(4-fluorobenzyl)-N'-(3-methoxyphenyl)thiourea also increases the expression of brain-derived neurotrophic factor (BDNF), which is involved in neuronal survival and plasticity. Additionally, N-(4-fluorobenzyl)-N'-(3-methoxyphenyl)thiourea has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

N-(4-fluorobenzyl)-N'-(3-methoxyphenyl)thiourea has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily synthesized and purified. N-(4-fluorobenzyl)-N'-(3-methoxyphenyl)thiourea has also shown low toxicity in animal models, which makes it a promising candidate for further research. However, N-(4-fluorobenzyl)-N'-(3-methoxyphenyl)thiourea has some limitations for lab experiments. Its mechanism of action is not fully understood, which makes it difficult to design experiments that target specific pathways. Additionally, N-(4-fluorobenzyl)-N'-(3-methoxyphenyl)thiourea has poor solubility in water, which can limit its use in certain experiments.

Future Directions

N-(4-fluorobenzyl)-N'-(3-methoxyphenyl)thiourea has shown promising results in various scientific research applications, and there are several future directions that can be explored. One potential direction is to investigate the potential of N-(4-fluorobenzyl)-N'-(3-methoxyphenyl)thiourea as a therapeutic agent for other types of cancer. Another direction is to study the potential of N-(4-fluorobenzyl)-N'-(3-methoxyphenyl)thiourea as a neuroprotective agent in other neurodegenerative diseases, such as Alzheimer's disease. Additionally, further research can be conducted to elucidate the mechanism of action of N-(4-fluorobenzyl)-N'-(3-methoxyphenyl)thiourea and to design experiments that target specific pathways.

Synthesis Methods

N-(4-fluorobenzyl)-N'-(3-methoxyphenyl)thiourea can be synthesized using a two-step reaction process. In the first step, 4-fluorobenzylamine is reacted with potassium thiocyanate in the presence of ethanol to form 4-fluorobenzylthiocyanate. In the second step, 4-fluorobenzylthiocyanate is reacted with 3-methoxyaniline in the presence of triethylamine to form N-(4-fluorobenzyl)-N'-(3-methoxyphenyl)thiourea.

Scientific Research Applications

N-(4-fluorobenzyl)-N'-(3-methoxyphenyl)thiourea has shown promising results in various scientific research applications. It has been studied for its potential anti-cancer effects, particularly in breast cancer cells. Studies have shown that N-(4-fluorobenzyl)-N'-(3-methoxyphenyl)thiourea inhibits the growth and proliferation of breast cancer cells by inducing apoptosis and cell cycle arrest. N-(4-fluorobenzyl)-N'-(3-methoxyphenyl)thiourea has also been studied for its potential neuroprotective effects in Parkinson's disease. In animal models, N-(4-fluorobenzyl)-N'-(3-methoxyphenyl)thiourea has been shown to protect dopaminergic neurons from degeneration and improve motor function. Additionally, N-(4-fluorobenzyl)-N'-(3-methoxyphenyl)thiourea has shown anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.

properties

IUPAC Name

1-[(4-fluorophenyl)methyl]-3-(3-methoxyphenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15FN2OS/c1-19-14-4-2-3-13(9-14)18-15(20)17-10-11-5-7-12(16)8-6-11/h2-9H,10H2,1H3,(H2,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVHKWCWVXKXUEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=S)NCC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

37.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47200513
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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